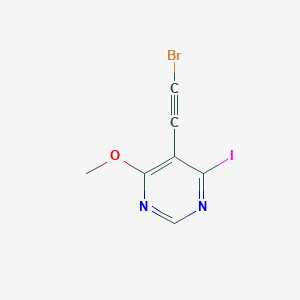
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide: is a chemical compound known for its unique structural properties and applications in various scientific fields. The compound consists of a pyrene moiety attached to a butan-1-aminium group, which is further substituted with three methyl groups. This structure imparts specific photophysical and chemical properties to the compound, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide typically involves the alkylation of pyrene with a suitable alkylating agent. One common method includes the reaction of pyrene with 4-bromobutan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Complexation: The compound can form complexes with metal ions, which can be utilized in various applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and halides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Complexation: Metal salts such as copper sulfate and silver nitrate are used to form complexes with the compound.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the pyrene moiety.
Complexation: Metal complexes with distinct photophysical properties.
科学的研究の応用
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and electronic devices due to its conductive properties.
作用機序
The mechanism of action of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide involves its interaction with molecular targets through non-covalent interactions such as π-π stacking, electrostatic interactions, and hydrogen bonding. These interactions enable the compound to bind to specific targets, altering their function and leading to various biological and chemical effects .
類似化合物との比較
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate: Similar in structure but with a pyrrole moiety instead of pyrene.
N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium chloride: Similar but with a chloride ion instead of bromide.
Uniqueness: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide is unique due to its strong fluorescence and ability to form stable complexes with metal ions. These properties make it particularly valuable in applications requiring high sensitivity and specificity .
特性
CAS番号 |
81341-11-9 |
|---|---|
分子式 |
C23H26BrN |
分子量 |
396.4 g/mol |
IUPAC名 |
trimethyl(4-pyren-1-ylbutyl)azanium;bromide |
InChI |
InChI=1S/C23H26N.BrH/c1-24(2,3)16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19;/h6,8-15H,4-5,7,16H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
CJWRLOULUGRQCP-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
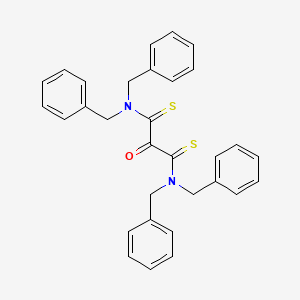
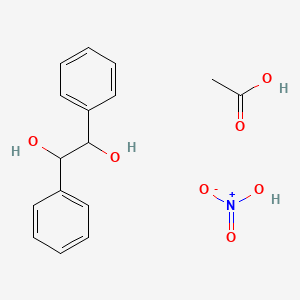
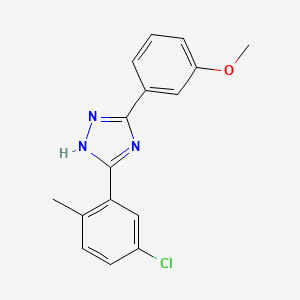
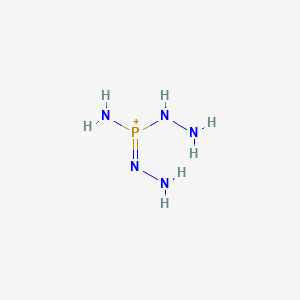
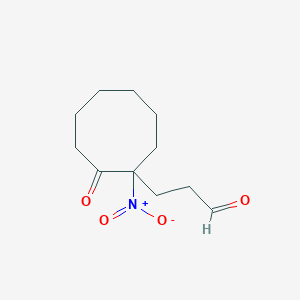
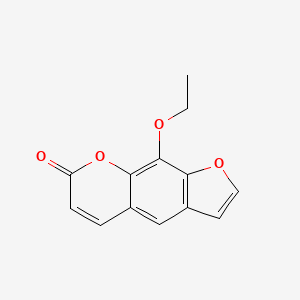
![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
